molecular formula C35H34Si B1313336 ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane CAS No. 176977-38-1

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

Cat. No. B1313336
M. Wt: 482.7 g/mol
InChI Key: QKYWHQDTEWTQAU-UHFFFAOYSA-N
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Description

The compound ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is a chemical compound . It is also known as Benzene, 1-[2-(4-ethynylphenyl)ethynyl]-4-[2-[tris(1-methylethyl)silyl]ethynyl]- . Its molecular formula is C27H30Si and its molecular weight is 382.61 .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure : The compound ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane shows a crystal structure where two phenyl rings are nearly parallel, indicating potential π–π interactions and weak C—H⋯π interactions between adjacent molecules (Shu, Moxey, Barlow, & Morshedi, 2015).

  • Preparation of Aryliodonium Salts : (4-Triisopropylsilylphenyl)phenyliodonium tosylate, a bulky, electron-donating compound, was prepared through a reaction involving (4-tributyltinphenyl)triisopropylsilane, showcasing its steric effects on the configuration of reaction intermediates (Yusubov, Svitich, Yoshimura, Kastern, Nemykin, & Zhdankin, 2015).

Chemical Reactions and Applications

  • Synthesis of Indoles : The compound was used in the synthesis of indoles with oxygen-bearing substituents, highlighting its role in the palladium-catalyzed reactions of (trimethylsilyl)acetylene (Kondo, Kojima, & Sakamoto, 1997).

  • Polymer Preparation : A derivative of the compound was utilized in the preparation of a benzene derivative with both polar oligo(ethyleneglycol) chain and hydrophobic alkyl chains, hinting at its utility in polymer science (Toyota, Katsuta, Iwamoto, & Morita, 2011).

  • Polymerization Reactions : The compound was implicated in the HfCl4 catalyzed polymerization reactions, leading to specific poly(dimethyl-(1,4-pentadienyl)phenylsilane) products (Asao, Tomeba, & Yamamoto, 2005).

  • Photocatalysts Development : Ethynyl-phenylene substituted derivatives have been utilized to synthesize complexes to explore their photochemical and redox properties, indicating applications in photocatalysis (Davidson, Wilson, Duckworth, Yufit, Beeby, & Low, 2015).

  • Palladium-catalyzed Synthesis : Utilized in the palladium-catalyzed synthesis of silyl-substituted enynes, highlighting its role in creating specific organic structures (Ishikawa, Ohshita, Ito, & Minato, 1988).

properties

IUPAC Name

2-[4-[2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34Si/c1-8-30-9-11-31(12-10-30)13-14-32-15-17-33(18-16-32)19-20-34-21-23-35(24-22-34)25-26-36(27(2)3,28(4)5)29(6)7/h1,9-12,15-18,21-24,27-29H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYWHQDTEWTQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467931
Record name ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane

CAS RN

176977-38-1
Record name ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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